molecular formula C8H14N2O3S B2469103 N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide CAS No. 1999669-67-8

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide

Cat. No. B2469103
CAS RN: 1999669-67-8
M. Wt: 218.27
InChI Key: JWAVAILIIVJRGU-UHFFFAOYSA-N
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Description

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide is a small organic molecule with the following chemical formula: C₂₃H₂₇N₅O₃S . It belongs to the class of phenylpiperidines and contains a phenylpiperidine skeleton, which consists of a piperidine ring bound to a phenyl group. The compound’s structure includes an indazole moiety and a piperidinylphenylacetamide group .


Molecular Structure Analysis

  • Sulfonamide Moiety : The presence of sulfur and oxygen atoms in the isothiazolidin-2-yl group adds to the compound’s complexity .

Scientific Research Applications

Acrylamide Precursors and Formation Mechanisms

Research has extensively explored the formation mechanisms of acrylamide, particularly from asparagine and reducing sugars, underlining the significance of understanding these pathways in various applications, including food safety and polymer chemistry. Studies have identified potential precursors and intermediates in acrylamide formation, offering insights into its generation under thermal conditions (Perez Locas & Yaylayan, 2008; Yaylayan & Stadler, 2005).

Thermoresponsive Polymers

The synthesis of novel acrylamide monomers bearing specific functional groups has led to the development of thermoresponsive polymers, which exhibit unique temperature-dependent solubility. Such materials have potential applications in smart coatings, drug delivery systems, and responsive hydrogels, demonstrating the versatility of acrylamide derivatives in material science (Jiang et al., 2014).

Chiral Separation Media

Acrylamide derivatives have been utilized to synthesize optically active polymers and chiral stationary phases for chromatographic separations. These applications are crucial in pharmaceutical research, where the separation of enantiomers can significantly impact drug efficacy and safety (Tian et al., 2010; Lu et al., 2010).

Photoresponsive Materials

Integrating acrylamide units with photoactive groups has resulted in polymers with adjustable properties upon light exposure. Such materials are explored for their potential in optical devices, sensors, and controlled release systems, highlighting the functional versatility of acrylamide derivatives (Akiyama & Tamaoki, 2004).

Polymerization Techniques and Material Properties

The controlled polymerization of acrylamide derivatives, including RAFT polymerization techniques, has enabled the synthesis of polymers with precise molecular architectures. These advancements facilitate the design of materials with tailored properties for specific applications, ranging from biocompatible materials to industrial polymers (Mori et al., 2005).

properties

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-2-8(11)9-4-6-10-5-3-7-14(10,12)13/h2H,1,3-7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAVAILIIVJRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN1CCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide

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